molecular formula C18H20N2O3 B5360087 N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide

N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide

货号 B5360087
分子量: 312.4 g/mol
InChI 键: SQYDLVBQFXAYSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide, commonly known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is a small molecule drug used for the treatment of type 2 diabetes mellitus. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and decreased blood glucose levels.

作用机制

Dapagliflozin works by inhibiting the N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide transporter in the kidneys, which is responsible for the reabsorption of glucose in the proximal tubules. By inhibiting this transporter, Dapagliflozin increases the urinary excretion of glucose, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
Dapagliflozin has been shown to have a number of biochemical and physiological effects in patients with type 2 diabetes. These include improvements in glycemic control, reductions in body weight and blood pressure, and improvements in insulin sensitivity and beta-cell function.

实验室实验的优点和局限性

The advantages of using Dapagliflozin in lab experiments include its well-established mechanism of action, its ability to improve glycemic control and reduce body weight, and its potential therapeutic applications in a range of diseases. However, limitations include the potential for off-target effects and the need for careful monitoring of blood glucose levels.

未来方向

Future research on Dapagliflozin is likely to focus on its potential therapeutic applications in a range of diseases beyond type 2 diabetes, including heart failure and chronic kidney disease. In addition, further studies may explore the potential for combination therapies with other drugs to improve glycemic control and reduce cardiovascular risk. Finally, research may also focus on the development of new N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide inhibitors with improved efficacy and safety profiles.

合成方法

The synthesis of Dapagliflozin involves a multi-step process that includes the coupling of 4-methoxy-3-methylbenzoic acid with 4-aminophenyl-N,N-dimethylcarbamate to form an amide intermediate. The amide intermediate is then further reacted with 2,4,5-trifluorobenzoyl chloride to form the final product, Dapagliflozin.

科学研究应用

Dapagliflozin has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. Clinical trials have shown that Dapagliflozin is effective in improving glycemic control, reducing body weight, and lowering blood pressure in patients with type 2 diabetes. In addition, Dapagliflozin has also been studied for its potential in the treatment of heart failure and chronic kidney disease.

属性

IUPAC Name

N-[4-(dimethylcarbamoyl)phenyl]-4-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-11-14(7-10-16(12)23-4)17(21)19-15-8-5-13(6-9-15)18(22)20(2)3/h5-11H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYDLVBQFXAYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。